molecular formula C7H13NO2 B1200509 N-(2-Hydroxypropyl)methacrylamide CAS No. 21442-01-3

N-(2-Hydroxypropyl)methacrylamide

Numéro de catalogue B1200509
Numéro CAS: 21442-01-3
Poids moléculaire: 143.18 g/mol
Clé InChI: OKPYIWASQZGASP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

HPMA can be synthesized through radical polymerization processes. The hydrophilic character of the polymerization medium influences the rate of initiator decomposition and the course of primary radical termination. Incorporation of the -OH group increases the molecular weight of the polymer compared to N-alkyl methacrylamides due to a higher possibility of transfer to monomer and polymer, suggesting potential for transesteramidation (Kopeček & Baẑilová, 1973). Controlled polymerization in aqueous media has been achieved using Reversible Addition-Fragmentation Chain Transfer (RAFT) with specific conditions allowing for "living" polymerization, leading to polymers with predictable molecular weights and narrow distributions (Scales et al., 2005).

Applications De Recherche Scientifique

  • Development of Macromolecular Therapeutics : HPMA copolymers have been extensively studied for their potential as carriers of biologically active compounds, especially anticancer drugs. They are also used in the treatment of musculoskeletal diseases and as building blocks for new biomaterials (Kopeček & Kopec̆ková, 2010).

  • Radical Polymerization and Copolymerization : The radical polymerization of HPMA has been kinetically investigated, with a focus on its hydrophilic character and its impact on initiator decomposition and primary radical termination. This research aids in understanding the molecular weight and copolymerization parameters of HPMA (Kopeček & Baẑilová, 1973).

  • Immunosuppressive Effects : HPMA, studied as a blood plasma substitute, has shown significant immunosuppressive effects. This includes prolonging the survival of skin grafts in mice and rats, and reducing mixed lymphocyte culture reactions in human lymphocytes (Paluska et al., 1980).

  • Molecular Imaging : HPMA copolymers and their drug conjugates have been used in molecular imaging technologies, including fluorescence imaging and magnetic resonance imaging, to study drug delivery mechanisms (Lu, 2010).

  • Biocompatibility Studies : The biocompatibility of HPMA copolymers containing drugs like adriamycin has been investigated, showing minimal immunogenicity and reduced toxicity against hematopoietic precursors in bone marrow (Říhová et al., 1989).

  • Nanoassemblies and Drug Delivery : HPMA block copolymers have been developed for stimuli-responsive drug delivery, with the ability to enhance biological compatibility through drug cleavage (Alfurhood et al., 2017).

  • Cancer Targeting and Treatment : HPMA-based smart nanocontainers have been studied for their ability to target specific areas, reducing drug toxicity and enhancing therapeutic efficacy. This includes functionalization with targeting moieties like folic acid for cancer treatment (Efthimiadou et al., 2020).

  • Combination Therapy in Hormone-Dependent Cancer : HPMA has been used as a platform for designing unimolecular polymer conjugates for combination therapy in breast cancer (Vicent et al., 2005).

  • Controlled Synthesis for Drug Delivery : The controlled synthesis of HPMA via RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization in aqueous media is a key advancement for its use in anticancer drug delivery (Scales et al., 2005).

  • Degradation by Lysosomal Enzymes : The degradation of HPMA copolymers by lysosomal enzymes has been studied, providing insights into its biodegradability and potential for drug release in vivo (Duncan et al., 1980).

Mécanisme D'action

Target of Action

N-(2-Hydroxypropyl)methacrylamide (HPMA) is primarily used as a carrier for low molecular weight drugs, especially anti-cancer chemotherapeutic agents . It interacts with the most abundant proteins in human blood plasma—namely, human serum albumin (HSA), immunoglobulin G (IgG), fibrinogen (Fbg), and apolipoprotein (Apo) E4 and A1 . The primary targets of HPMA are therefore these plasma proteins.

Mode of Action

HPMA copolymers interact weakly with these plasma proteins . The copolymers are designed to be internalized by cells via pinocytosis . Once inside the cells, the drug is released from the copolymer by lysosomal enzymes .

Biochemical Pathways

It is known that the copolymer-drug conjugates can alter the circulation of nanoparticles in the bloodstream, which can affect the anticancer efficiency of the entire nanoparticle drug delivery system .

Pharmacokinetics

HPMA has radically different pharmacokinetics compared to free doxorubicin . It has a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours . The copolymer-drug conjugates are stable in plasma, protecting the drug from degradation and resulting in improved efficacy due to increased drug circulation times .

Result of Action

The result of HPMA’s action is primarily seen in its role as a drug delivery system. For example, gemcitabine-loaded HPMA polymer pro-drug was found to be toxic to 2D cultures of MIA PaCa-2 cells and also in reducing the volume of MIA PaCa-2 spheroids . This indicates that HPMA can effectively deliver drugs to target cells, enhancing their therapeutic effect.

Action Environment

The action of HPMA is influenced by the physiological environment. For instance, the copolymer-drug conjugates are stable in the bloodstream (pH 7.4) but can respond to the weakly acidic environment of tumor tissues (pH 6.5) by breaking down to expose the positive charge of guanidine groups . This property allows HPMA to adapt to different physiological environments, enhancing its drug delivery efficiency.

Orientations Futures

N-HPMA copolymers are recognized drug carriers with unique properties that nominate them among the most serious nanomedicines candidates for human clinical trials . The main impact consists of the improvement of targeting ability, especially concerning the enhanced and permeability retention (EPR) effect .

Propriétés

IUPAC Name

N-(2-hydroxypropyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)7(10)8-4-6(3)9/h6,9H,1,4H2,2-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPYIWASQZGASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40704-75-4
Record name Poly[N-(2-hydroxypropyl)methacrylamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40704-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30944024
Record name N-(2-Hydroxypropyl) methacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21442-01-3, 40704-75-4
Record name N-(2-Hydroxypropyl)methacrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021442013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Duxon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040704754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxypropyl) methacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Hydroxypropyl)methacrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-HYDROXYPROPYL)METHACRYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3F262Z4E0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3.75 g of 1-amino-2-propanol (0.05 mol) were placed in a three-necked flask, equipped with dropping funnel and gas inlet and gas outlet pipe, together with 30 ml of acetonitrile (anhydrous) and 13.79 g of K2CO3 (0.1 mol), and cooled to 0° C. in an ice bath. 6.18 g of methacryl chloride (0.06 mol), dissolved in 30 ml of acetonitrile, were added dropwise over 30 minutes with constant stirring and gentle passage of nitrogen. After stirring for a further 60 minutes with ice cooling, the mixture was allowed to warm to room temperature and was stirred for a further 30 minutes. The batch was filtered through a glass frit and the precipitate was discarded. The filtrate was concentrated in a rotary evaporator until a viscous oil was produced. This was dissolved in 30 ml of methanol and separated from any precipitate which appeared. The filtrate was again concentrated in a rotary evaporator and the residual amounts of the solvent were removed in a high vacuum. The yield was 6.66 g.
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
13.79 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxypropyl)methacrylamide
Reactant of Route 2
Reactant of Route 2
N-(2-Hydroxypropyl)methacrylamide
Reactant of Route 3
Reactant of Route 3
N-(2-Hydroxypropyl)methacrylamide
Reactant of Route 4
Reactant of Route 4
N-(2-Hydroxypropyl)methacrylamide
Reactant of Route 5
Reactant of Route 5
N-(2-Hydroxypropyl)methacrylamide
Reactant of Route 6
Reactant of Route 6
N-(2-Hydroxypropyl)methacrylamide

Q & A

Q1: What is the molecular formula and weight of HPMA?

A1: The molecular formula of HPMA is C7H13NO2, and its molecular weight is 143.18 g/mol.

Q2: Does HPMA exhibit any unique solution properties?

A: While HPMA homopolymers are generally water-soluble, their solution behavior can be modified through copolymerization. For instance, incorporating alkyl methacrylates with HPMA can lead to lower critical solution temperature (LCST) behavior in aqueous solutions. []

Q3: Can HPMA be used to embed tissue samples for MALDI mass spectrometry imaging?

A: Yes, well-defined HPMA polymers synthesized via RAFT polymerization can serve as a tissue-embedding medium compatible with MALDI-MSI. Traditional media often interfere with ionization, but HPMA minimizes ion suppression and background peaks. []

Q4: What makes HPMA suitable for drug delivery applications?

A: HPMA is a biocompatible, non-immunogenic polymer [] that can be conjugated to various drugs. These conjugates exhibit altered pharmacokinetics, leading to prolonged circulation times and enhanced tumor accumulation through the enhanced permeability and retention (EPR) effect. [, , ]

Q5: How does HPMA copolymer conjugation affect the pharmacokinetics of doxorubicin?

A: HPMA copolymer conjugation dramatically alters doxorubicin's pharmacokinetics. While free doxorubicin has a short half-life, HPMA copolymer-doxorubicin conjugates, such as FCE28068 and FCE28069, exhibit significantly longer elimination half-lives, averaging 93 hours. []

Q6: Can HPMA copolymers be designed to target specific cell types?

A: Yes, HPMA copolymers can be engineered for targeted drug delivery. For example, conjugating galactosamine to HPMA copolymer-doxorubicin conjugates promotes hepatocyte-specific targeting via the asialoglycoprotein receptor. [, ]

Q7: Can the molecular weight of HPMA copolymers impact their targeting efficiency?

A: Yes, molecular weight is a critical factor. Studies with HPMA copolymer-dexamethasone conjugates in an arthritis rat model demonstrated that higher molecular weight conjugates exhibited enhanced arthrotropism, indicating preferential accumulation in the joints. []

Q8: How is drug release controlled in HPMA copolymer-drug conjugates?

A: Drug release can be controlled by incorporating specific linkers between the HPMA copolymer and the drug. These linkers can be designed for enzymatic cleavage, such as by lysosomal enzymes [, ] or cathepsin K. [, ], or for pH-sensitive cleavage within the acidic tumor microenvironment. []

Q9: Has the efficacy of HPMA copolymer-drug conjugates been demonstrated in vivo?

A: Yes, studies with HPMA copolymer-drug conjugates have shown significant antitumor activity in vivo, often exceeding the efficacy of free drugs. For instance, HPMA copolymer-paclitaxel and HPMA copolymer-gemcitabine conjugates demonstrated complete tumor regression in an ovarian cancer model. []

Q10: Are there any imaging techniques suitable for tracking HPMA copolymer-drug conjugates in vivo?

A: Yes, radiolabeling with iodine-123 allows for gamma scintigraphy imaging of HPMA copolymer-drug conjugates, enabling real-time monitoring of their biodistribution and tumor accumulation. [] Additionally, multispectral optical imaging has been employed to track dual-labeled HPMA copolymers, providing insights into both polymer and drug model biodistribution. []

Q11: What is the impact of incorporating hydrophobic groups into HPMA copolymers?

A: Incorporating hydrophobic groups can influence the biorecognition of HPMA copolymers. For example, adding hydrophobic side-chains to fucosylamine-containing HPMA copolymers increased their non-specific binding to Tetragonolobus purpureas lectin. []

Q12: Are there any limitations to using HPMA copolymers for drug delivery?

A: Despite their potential, HPMA copolymer-drug conjugates, particularly first-generation designs, have shown limited therapeutic efficacy in clinical trials despite their reduced toxicity. [, ] This highlights the need for continued research and optimization of these systems, focusing on factors such as molecular weight, linker design, and drug selection, to maximize their therapeutic potential.

Q13: How are HPMA polymers typically synthesized?

A: HPMA polymers can be synthesized through various methods, including conventional free radical polymerization, controlled radical polymerization techniques like RAFT, and ring-opening polymerization. [, , , , , ]

Q14: What are the advantages of using RAFT polymerization for HPMA synthesis?

A: RAFT polymerization offers precise control over molecular weight, dispersity, and architecture of HPMA polymers, enabling the synthesis of well-defined linear, diblock, and star-shaped structures for various applications. [, , , ]

Q15: How can HPMA polymers be modified post-polymerization?

A: Post-polymerization modification is crucial for introducing diverse functionalities into HPMA polymers. Common approaches include aminolysis of active ester-containing HPMA copolymers and thiol-ene reactions with allyl-functionalized HPMA. []

Q16: Can HPMA be used for surface modifications?

A: Yes, HPMA can be used to create antifouling coatings. One approach involves synthesizing poly(l-lysine)-poly(HPMA) bottlebrushes. The poly(l-lysine) backbone anchors onto surfaces through electrostatic interactions, while HPMA side chains impart antifouling properties. []

Q17: What is known about the toxicity of HPMA copolymers?

A: HPMA copolymers are generally considered non-toxic and non-immunogenic. [, ] Preclinical and clinical studies with HPMA copolymer-drug conjugates have shown significantly reduced toxicity compared to free drugs. [, , ]

Q18: Are HPMA copolymers biodegradable?

A: Biodegradability is a key consideration for biomaterials. While HPMA homopolymers are not readily biodegradable, incorporating degradable linkers or monomers into HPMA copolymers can promote their degradation into smaller, more readily excretable fragments. [, ]

Q19: What are the future directions for HPMA research?

A: Future research directions include developing more sophisticated HPMA copolymer-drug conjugates with enhanced targeting capabilities, improved drug release profiles, and combinatorial therapeutic approaches. [] Exploring HPMA's potential in areas like gene delivery, bioimaging, and tissue engineering is also of significant interest.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.